molecular formula C20H19NO2 B11084653 5,6-dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5,6-dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11084653
M. Wt: 305.4 g/mol
InChI Key: IFNZFUWKUUPQTN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a naphthalene ring and a tetrahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with isoindole precursors under specific conditions. For example, the reaction may involve the use of borane-THF in tetrahydrofuran at 0-20°C for 16 hours . Another method involves the use of lithium aluminium hydride in tetrahydrofuran at 0-20°C for 24.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include borane-THF, lithium aluminium hydride, and various oxidizing agents. The reaction conditions typically involve controlled temperatures and specific solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

5,6-Dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound could be used in the development of new materials or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. Generally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione include other naphthalene derivatives and tetrahydroisoindole compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a naphthalene ring with a tetrahydroisoindole moiety. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

5,6-dimethyl-2-naphthalen-1-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C20H19NO2/c1-12-10-16-17(11-13(12)2)20(23)21(19(16)22)18-9-5-7-14-6-3-4-8-15(14)18/h3-9,16-17H,10-11H2,1-2H3

InChI Key

IFNZFUWKUUPQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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